1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-methyl-5-(oxolan-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h5,7H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXASWIJXRCXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567127-44-9 | |
| Record name | 1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Its structure comprises a five-membered ring containing nitrogen, which is characteristic of pyrazoles, along with an oxolane (tetrahydrofuran) moiety. This unique combination suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 168.21 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can modulate essential biological pathways, potentially leading to therapeutic effects. The compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties due to its ability to inhibit specific enzymes involved in these processes .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. The mechanism often involves the inhibition of COX enzymes, leading to reduced prostaglandin synthesis. Given the structural characteristics of this compound, it may similarly inhibit inflammatory pathways .
Antimicrobial Activity
Pyrazole derivatives have been reported to possess antimicrobial activities against various pathogens. The presence of the oxolane group may enhance the compound's interaction with microbial targets, although specific studies on this compound's antimicrobial effects are still needed.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | Thiophene ring | Antimicrobial properties |
| 4-(Cyclohexenyl)-3-methylpyrazol-5-amines | Different substituents on pyrazole | Anti-inflammatory activity |
| 5-Methylpyrazole derivatives | Variations in methylation patterns | Diverse biological activities |
| 1-Methylpyrazolo[3,4-b]pyridine | Pyrazole fused with pyridine | Anticancer activities |
This table highlights the diverse biological activities associated with related compounds, indicating that this compound may also exhibit similar effects depending on its specific interactions and mechanisms.
Case Studies and Research Findings
Although comprehensive studies specifically targeting 1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amines are scarce, several case studies involving related pyrazole compounds provide insights into their potential applications:
- Inhibition of COX Enzymes : A study on novel pyrazole derivatives revealed that several compounds effectively inhibited COX enzymes, demonstrating potential as anti-inflammatory agents .
- Anticancer Screening : In vitro studies have shown that pyrazole compounds can induce apoptosis in cancer cell lines, suggesting a pathway for further exploration in drug development .
Comparison with Similar Compounds
Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacological profiles. Below is a detailed comparison of the target compound with key analogues:
Substituent Effects at the 3-Position
The 3-position of the pyrazole ring is critical for modulating electronic, steric, and solubility properties.
Compound A : 1-Methyl-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine
- Substituent : Trifluoromethyl (CF₃) and branched alkyl group.
- Properties: The CF₃ group is strongly electron-withdrawing, increasing lipophilicity (logP ≈ 2.5–3.0) and metabolic stability. This compound was used to synthesize a bromodomain inhibitor with nanomolar potency .
- Key Difference : Unlike the oxolane group, CF₃ reduces polarity and may hinder solubility but improves membrane permeability.
Compound B : 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl Derivatives
- Substituent : Trifluoromethyl (CF₃) at the 3-position.
- Properties : Demonstrated fungicidal and herbicidal activity (>50% inhibition at 50 µg/mL against Sclerotinia sclerotiorum) . The CF₃ group enhances binding to target enzymes (e.g., succinate dehydrogenase) via hydrophobic interactions .
Compound C : 4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Substituent : Aromatic (4-fluorophenyl) and CF₃ groups.
- This compound showed inhibitory activity against Plasmodium falciparum .
- Key Difference : The oxolane group lacks aromaticity but offers conformational flexibility and moderate polarity.
Compound D : 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine
- Substituent : Bulky tert-butyl and 4-fluorophenyl groups.
- Used in kinase inhibitor research .
- Key Difference : The oxolane group is less bulky, possibly improving binding to sterically constrained active sites.
Physicochemical and Structural Properties
- Solubility : The oxolane group in the target compound likely improves aqueous solubility compared to CF₃- or aryl-substituted analogues.
- Hydrogen Bonding: The oxygen in oxolane can act as a hydrogen-bond acceptor, a feature absent in non-polar substituents like CF₃ or tert-butyl.
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
Step 1: Preparation of β-ketonitrile intermediate
A β-ketonitrile derivative bearing the oxolane substituent is synthesized or obtained. This intermediate contains the oxolane moiety attached to a ketonitrile structure suitable for pyrazole ring formation.Step 2: Condensation with methylhydrazine
The β-ketonitrile intermediate is reacted with methylhydrazine (or a methyl-substituted hydrazine derivative) under controlled conditions to form the pyrazole ring. This step introduces the methyl group at the N-1 position and the amino group at the 5-position of the pyrazole.Step 3: Purification and isolation
The product, this compound, is isolated typically by crystallization or chromatographic methods.
This method is supported by the general approaches to 5-aminopyrazoles synthesis, which have been optimized for efficiency and versatility.
Patent-Described Synthetic Routes
Patent US20210094954A1 describes preparation methods for derivatives of methylpyrazolo compounds, including those with heterocyclic substituents like oxolane. The synthesis involves multi-step organic reactions starting from substituted pyrazole precursors, with steps including alkylation, amination, and cyclization under controlled conditions. Although the patent focuses on related compounds, the methodology is applicable to the target compound due to structural similarity.
Reaction Conditions and Optimization
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine?
- Methodological Answer : Synthesis optimization requires selecting efficient cyclization agents (e.g., phosphorus oxychloride) and solvent-free conditions to enhance yield . Key steps include:
- Reagent Selection : Use aromatic aldehydes (e.g., 4-methoxybenzaldehyde) for condensation reactions to introduce substituents .
- Purification : Employ column chromatography or recrystallization to isolate regioisomers, confirmed via X-ray crystallography for structural validation .
- Yield Improvement : Adjust reaction temperatures (e.g., 120°C for cyclization) and stoichiometric ratios of intermediates like thioureas .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., oxolane ring integration at δ 4.5–3.5 ppm) and IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) . For ambiguous cases, single-crystal X-ray diffraction resolves regiochemical uncertainties, as demonstrated for related pyrazol-5-amines .
Q. What preliminary bioactivity screening approaches are recommended for this compound?
- Methodological Answer : Use in vitro assays such as:
- Antimicrobial Testing : Broth microdilution against Mycobacterium tuberculosis (e.g., MIC values) .
- Anti-inflammatory Activity : Carrageenan-induced rat paw edema models to assess inhibition of prostaglandin synthesis .
- Dose-Response Curves : Establish IC₅₀ values using human cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 5-chlorophenyl) on bioactivity . For example, halogenation at the pyrazole 4-position enhances antitubercular activity but may reduce solubility .
- Metabolic Stability Assays : Use liver microsomes to assess whether conflicting in vivo/in vitro results arise from rapid detoxification .
- Crystallographic Data : Correlate activity with molecular conformation (e.g., planarity of the oxolane ring) .
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., oxidation with KMnO₄) to identify transition states and optimize conditions .
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to simulate intermediates, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing pyrazole reaction datasets to predict regioselectivity in cross-coupling reactions .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Perform pull-down assays with biotinylated analogs or docking studies against proteins like tubulin (relevant for antimitotic activity) .
- Gene Expression Profiling : Use RNA-seq to identify upregulated/downregulated pathways (e.g., NF-κB for anti-inflammatory effects) .
- Isotope Labeling : Track metabolic fate using ¹⁴C-labeled compound in pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
